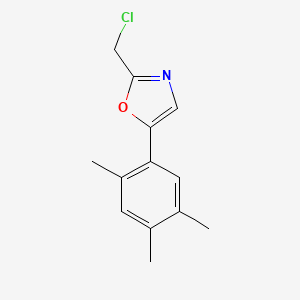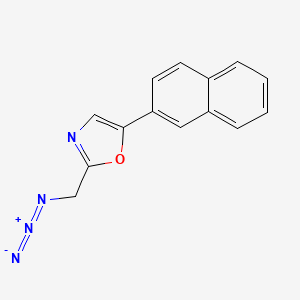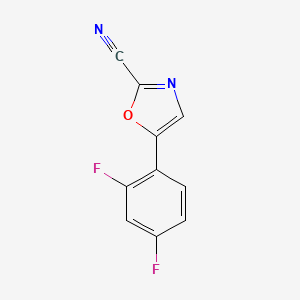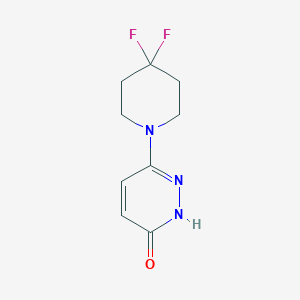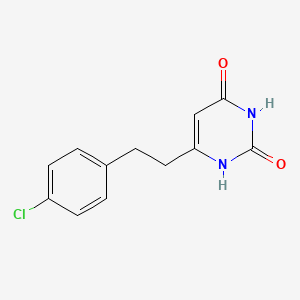
6-(4-氯苯乙基)嘧啶-2,4(1H,3H)-二酮
描述
6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒研究
与“6-(4-氯苯乙基)嘧啶-2,4(1H,3H)-二酮”结构相似的化合物在抗病毒研究中显示出令人鼓舞的结果 . 例如,一系列新型非谷氨酸4-(2-(6-氨基-4-氧代-4,5-二氢-1H-吡咯并[2,3-d]嘧啶-3-基)乙基)苯甲酰胺衍生物对新城疫病毒的抗病毒活性比其结构相似的商业药物培美曲塞高4-7倍 .
神经退行性疾病治疗
嘧啶-2,4,6-三酮 (PYT) 是一类结构与“6-(4-氯苯乙基)嘧啶-2,4(1H,3H)-二酮”相似的化合物,已被研究用于治疗诸如肌萎缩侧索硬化症 (ALS) 之类的神经退行性疾病 . ALS 是一种致命的神经退行性疾病,其特征是运动神经元逐渐丧失,导致肌肉无力、瘫痪和死亡 . PYT 化合物表现出良好的效力、优异的 ADME 数据、低毒性、脑部渗透性和优异的口服生物利用度 .
癌症治疗
“6-(4-氯苯乙基)嘧啶-2,4(1H,3H)-二酮”中存在的吡咯并[2,3-d]嘧啶骨架表现出大量的生物活性,例如二氢叶酸还原酶 (DHFR) 抑制、酶抑制、抗病毒、抗炎、抗过敏、抗肿瘤、抗菌和抗真菌活性 . 这些努力导致了甲氨蝶呤和培美曲塞的发现,它们是目前唯一用于治疗癌症的上市药物 .
酶抑制
与“6-(4-氯苯乙基)嘧啶-2,4(1H,3H)-二酮”结构相似的化合物已被发现具有酶抑制特性 . 这可能用于开发治疗各种疾病的新药。
抗炎和抗过敏应用
“6-(4-氯苯乙基)嘧啶-2,4(1H,3H)-二酮”中存在的吡咯并[2,3-d]嘧啶骨架已显示出抗炎和抗过敏活性 . 这表明它可能在治疗与炎症和过敏相关的疾病中应用。
抗菌和抗真菌应用
“6-(4-氯苯乙基)嘧啶-2,4(1H,3H)-二酮”中存在的吡咯并[2,3-d]嘧啶骨架已显示出抗菌和抗真菌活性 . 这表明它可能在治疗细菌和真菌感染中应用。
作用机制
Target of Action
Related compounds, such as pyrimidine-2,4,6-triones (pyts), have been studied for their inhibitory effects on mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with similar targets.
Mode of Action
Pyts have been shown to inhibit mutant sod1-dependent protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may also interact with its targets to inhibit protein aggregation.
Biochemical Pathways
Related pyts have been associated with the inhibition of mutant sod1-dependent protein aggregation, which is a key pathway in neurodegenerative diseases like amyotrophic lateral sclerosis (als) .
Pharmacokinetics
Pyts have been reported to show good potency, superior adme data, low toxicity, brain penetration, and excellent oral bioavailability . These properties suggest that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar pharmacokinetic characteristics.
Result of Action
Related pyts have been shown to exhibit neuroprotective effects and inhibit protein aggregation . This suggests that 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione may have similar effects.
Action Environment
The related pyts have been shown to exhibit good potency and low toxicity, suggesting that they may be stable and effective under a variety of environmental conditions .
生化分析
Biochemical Properties
6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the inhibition of mutant superoxide dismutase 1 (SOD1)-dependent protein aggregation . This compound interacts with enzymes, proteins, and other biomolecules, exhibiting neuroprotective properties. The interaction with mutant SOD1 is crucial as it helps in preventing the aggregation of misfolded proteins, which is a common pathological feature in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). The compound’s ability to penetrate the brain and its low toxicity further enhance its potential as a therapeutic agent .
Cellular Effects
The effects of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has demonstrated efficacy in protecting motor neurons from degeneration, which is a hallmark of ALS . By inhibiting the aggregation of mutant SOD1, 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione helps maintain cellular homeostasis and prevents the activation of apoptotic pathways that lead to cell death.
Molecular Mechanism
The molecular mechanism of action of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to mutant SOD1, preventing its aggregation and subsequent toxicity . This binding interaction stabilizes the protein and prevents the formation of toxic aggregates. Additionally, 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione has been shown to modulate the expression of genes involved in oxidative stress response and protein homeostasis, further contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-chlorophenethyl)pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound exhibits good stability and low degradation rates, making it suitable for long-term studies . In in vitro and in vivo studies,
属性
IUPAC Name |
6-[2-(4-chlorophenyl)ethyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-9-4-1-8(2-5-9)3-6-10-7-11(16)15-12(17)14-10/h1-2,4-5,7H,3,6H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFPFDWWGOWWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


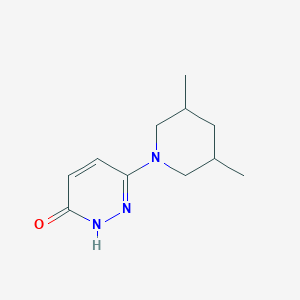
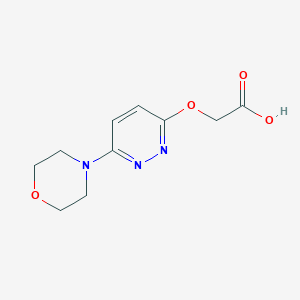
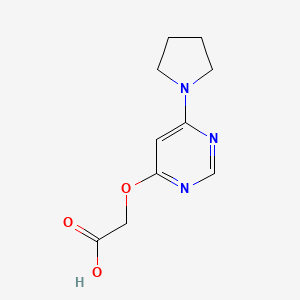
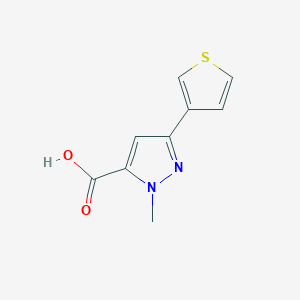
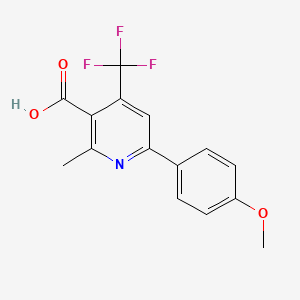

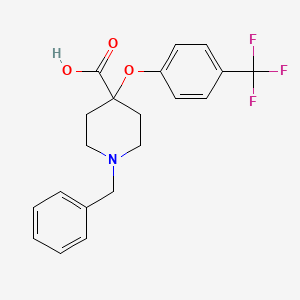
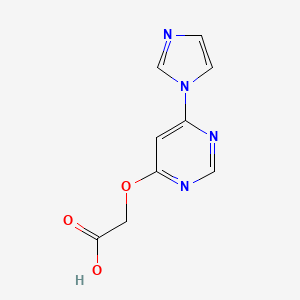
![1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480171.png)
